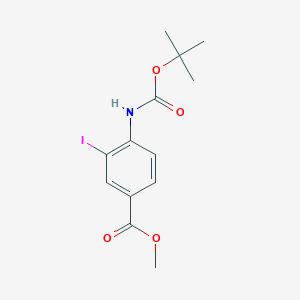

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate

Description

Properties

Molecular Formula |

C13H16INO4 |

|---|---|

Molecular Weight |

377.17 g/mol |

IUPAC Name |

methyl 3-iodo-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |

InChI |

InChI=1S/C13H16INO4/c1-13(2,3)19-12(17)15-10-6-5-8(7-9(10)14)11(16)18-4/h5-7H,1-4H3,(H,15,17) |

InChI Key |

NEYWXKCBGITSSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate typically involves the following steps:

Protection of the amine group: The amine group is protected using tert-butoxycarbonyl (Boc) to prevent it from reacting during subsequent steps.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate can undergo several types of chemical reactions:

Substitution Reactions: The iodine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.

Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide (NaN3) or potassium cyanide (KCN) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

Deprotection: The free amine derivative.

Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its functional groups which can be modified to enhance biological activity.

Bioconjugation: The Boc-protected amine can be deprotected and used to link biomolecules.

Mechanism of Action

The mechanism of action for Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate primarily involves its functional groups:

Boc Group: Protects the amine during synthesis and can be removed to reveal the free amine for further reactions.

Iodine Substituent:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Substituents (Position) | Molecular Weight | Key Properties/Applications |

|---|---|---|---|

| Methyl 4-amino-3-iodobenzoate | -NH₂ (4), -I (3) | ~275.1 | Reactive free amine; prone to oxidation |

| Methyl 4-((Boc)amino)-3-iodobenzoate (Target) | -Boc-NH (4), -I (3) | ~393.2 | Stable intermediate; cross-coupling synth |

| Methyl 4-((Boc)amino)-3-methoxybenzoate | -Boc-NH (4), -OCH₃ (3) | ~281.3 | Electron-rich ring; limited reactivity |

| Methyl 4-amino-3-(tert-butyl)benzoate HCl | -NH₂ (4), -C(CH₃)₃ (3), HCl salt | ~243.7 | Lipophilic; crystallizes readily |

| 2-TMS-ethyl 4-(BisBoc-guanidinomethyl)-3-I-benzoate | -BisBoc-guanidinomethyl (4), -I (3) | ~684.5 | Specialized peptide mimics; dual protection |

Key Observations :

- Iodine vs. Methoxy: The iodine atom in the target compound enhances electrophilic substitution reactivity compared to the electron-donating methoxy group in Methyl 4-((Boc)amino)-3-methoxybenzoate .

- Boc Protection: Boc shielding in the target compound improves stability over Methyl 4-amino-3-iodobenzoate, which lacks protection and is susceptible to unwanted side reactions .

- Steric Effects: The tert-butyl group in Methyl 4-amino-3-(tert-butyl)benzoate HCl introduces steric hindrance, reducing solubility in polar solvents compared to the iodine-substituted target compound .

Computational Insights

Theoretical studies (e.g., B3LYP/6-31G(d,p)) on analogs like 3-methyl-4-benzylidenamino triazolone highlight substituent effects on charge distribution. For the target compound, iodine’s electron-withdrawing nature likely reduces Mulliken charges at the 4-position compared to methoxy derivatives .

Biological Activity

Methyl 4-((tert-butoxycarbonyl)amino)-3-iodobenzoate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and applications, drawing from diverse sources to provide a comprehensive overview.

Molecular Formula : C12H14N2O3I

Molecular Weight : 364.15 g/mol

IUPAC Name : this compound

Physical State : Typically appears as a white crystalline solid.

Solubility : Soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO).

Synthesis

The synthesis of this compound generally involves several key steps:

- Starting Materials : The synthesis begins with 4-iodobenzoic acid and tert-butoxycarbonyl (Boc) protected amines.

- Formation of Intermediate : The carboxylic acid is activated to form an acyl chloride, which then reacts with the Boc-protected amine.

- Esterification : The resulting amide undergoes esterification with methanol to yield the methyl ester.

- Purification : The product is purified through recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been explored in various contexts:

Anticancer Activity

Research indicates that derivatives of iodobenzoates exhibit significant anticancer properties. For instance, compounds with iodine substitutions have been shown to enhance cytotoxicity against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In a study focusing on similar iodinated benzoate derivatives, it was observed that they interacted with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial effects. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

The biological activity of this compound can be attributed to several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.

- Hydrophobic Interactions : The aromatic ring facilitates π-π stacking interactions, which may stabilize the compound's binding to biological targets.

- Iodine Substitution Effects : The presence of iodine can influence the electronic properties of the molecule, potentially enhancing its reactivity and interactions with biomolecules.

Case Study 1: Anticancer Efficacy

In a preclinical model, this compound was tested against various cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratio and activation of caspases .

Case Study 2: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, suggesting potent activity against resistant strains. Further analysis indicated that the compound disrupted biofilm formation, which is crucial for bacterial virulence .

Q & A

Q. Table 1. Synthetic Optimization for Iodination

| Parameter | Optimal Condition | Yield Improvement | Reference |

|---|---|---|---|

| Temperature | 0°C → 25°C (gradual) | 60% → 78% | |

| Solvent | Acetic acid/HO | Reduced byproducts | |

| Iodinating Agent | NIS (1.2 equiv.) | 85% purity |

Q. Table 2. Cross-Coupling Reaction Metrics

| Substrate | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Methoxyphenyl | Pd(OAc)/SPhos | 75 | >95 |

| Vinylboronic Acid | PdCl(dppf) | 62 | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.